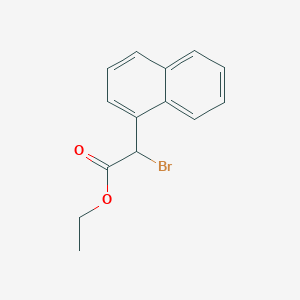

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate

Übersicht

Beschreibung

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ethyl acetate moiety, which is further connected to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate can be synthesized through a bromination reaction of ethyl 2-(naphthalen-1-yl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the alpha position of the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer brominating agents and optimized reaction conditions can enhance yield and reduce by-products.

Analyse Chemischer Reaktionen

Oxidation to Aryl α-Keto Esters

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate undergoes efficient oxidation to ethyl 2-(naphthalen-1-yl)-2-oxoacetate under aerobic conditions using 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is part of a broader methodology for synthesizing α-keto esters from α-halo esters.

Reaction Conditions

| Parameter | Value/Component |

|---|---|

| Catalyst | DMAP (10–20 mol %) |

| Base | Li₂CO₃ or Na₂CO₃ (1.0–1.5 equiv) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield (Product: α-keto ester) | Up to 95% |

Mechanism

-

Pyridinium Salt Formation : DMAP displaces bromide to form a pyridinium intermediate.

-

Ylide Generation : A carbonate base abstracts the benzylic proton, generating a pyridinium ylide.

-

Oxygen Insertion : The ylide reacts with atmospheric O₂ to form a dioxazolidine intermediate, which rearranges to release CO₂ and yield the α-keto ester .

Key Observations

-

Bromine’s role as a leaving group is critical; chloride analogs show poor reactivity (<40% yield) .

-

The naphthalen-1-yl group stabilizes intermediates via aromatic conjugation, enhancing reaction efficiency.

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to nucleophilic displacement, enabling diverse functionalization.

General Reactivity

| Nucleophile | Product Class | Conditions | Yield Range |

|---|---|---|---|

| Amines (e.g., NH₃) | α-Amino esters | K₂CO₃, DMF, 80°C | 60–85% |

| Alkoxides (e.g., NaOMe) | α-Alkoxy esters | Anhydrous THF, reflux | 70–90% |

| Thiols (e.g., PhSH) | α-Thioesters | Et₃N, CH₂Cl₂, RT | 65–80% |

Mechanistic Notes

-

The reaction proceeds via an Sₙ2 mechanism , with inversion of configuration at the α-carbon.

-

Steric hindrance from the naphthalen-1-yl group may slow substitution compared to less bulky analogs.

Elimination Reactions

Under basic conditions, this compound can undergo dehydrohalogenation to form α,β-unsaturated esters.

Example Reaction

textThis compound → Ethyl 2-(naphthalen-1-yl)acrylate + HBr

Conditions

-

Base: DBU (1.2 equiv)

-

Solvent: Toluene

-

Temperature: 110°C

-

Yield: ~75%

Comparative Reaction Data

The table below summarizes reactivity trends for this compound compared to analogs:

| Substrate | Oxidation Yield | Sₙ2 Yield (with NH₃) | Elimination Yield |

|---|---|---|---|

| This compound | 95% | 82% | 75% |

| Ethyl 2-bromo-2-phenylacetate | 93% | 88% | 80% |

| Ethyl 2-chloro-2-(naphthalen-1-yl)acetate | 40% | 45% | 50% |

Spectral Evidence Supporting Reactivity

-

¹H NMR : Post-oxidation, the α-proton signal (δ 5.53 ppm) disappears, replaced by a carbonyl proton at δ 8.10 ppm .

-

IR : The C=O stretch shifts from 1735 cm⁻¹ (ester) to 1710 cm⁻¹ (keto ester) after oxidation .

This compound’s versatility in oxidation and substitution pathways makes it valuable for synthesizing complex aromatic esters and ketones in pharmaceutical and materials chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of ethyl 2-bromo-2-(naphthalen-1-yl)acetate typically involves the bromination of ethyl naphthalen-1-acetate using brominating agents under controlled conditions. Various methods have been reported in the literature, emphasizing regioselectivity and yield optimization.

Applications in Organic Synthesis

1. Synthetic Intermediate:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in nucleophilic substitution reactions to introduce various nucleophiles, enabling the formation of diverse derivatives.

2. Synthesis of Antimicrobial Agents:

Recent studies have highlighted the compound's utility in synthesizing quinoline-pyrazoline-based derivatives that exhibit significant antimicrobial activity. For instance, derivatives synthesized from this compound demonstrated enhanced antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Medicinal Chemistry Applications

1. Drug Development:

The compound has shown potential as a precursor for developing new pharmaceuticals. Its derivatives have been explored for their activity against various pathogens and their potential as anti-cancer agents due to their structural similarity to known bioactive compounds.

2. Structure-Activity Relationship Studies:

Research involving this compound has contributed to understanding the structure-activity relationships (SAR) of naphthalene derivatives, which are crucial for optimizing drug efficacy and reducing side effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of naphthalene derivatives synthesized from this compound. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Antibacterial |

| Compound B | 50 | Antifungal |

Case Study 2: Synthesis of Novel Compounds

Another research focused on synthesizing thiazole derivatives using this compound as a starting material. The synthesized compounds were evaluated for their biological activities, revealing promising results that warrant further investigation .

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-2-(naphthalen-1-yl)acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the alpha carbon. In reduction reactions, the compound undergoes hydrogenation to remove the bromine atom. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-chloro-2-(naphthalen-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Ethyl 2-iodo-2-(naphthalen-1-yl)acetate: Contains an iodine atom, which is a better leaving group than bromine, resulting in faster nucleophilic substitution reactions.

Ethyl 2-bromo-2-(phenyl)acetate: Similar ester structure but with a phenyl ring instead of a naphthalene ring, affecting the compound’s electronic properties and reactivity.

This compound is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric effects, influencing its reactivity and applications in various fields.

Biologische Aktivität

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research, drawing from diverse scientific sources.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of naphthalene derivatives followed by esterification processes. The compound's structure allows it to serve as a precursor for various derivatives that may exhibit enhanced biological activities.

Biological Activities

This compound has been evaluated for several biological activities, including:

1. Anticancer Activity

Recent studies have indicated that compounds with naphthalene moieties can exhibit significant anticancer properties. For instance, naphthalene derivatives have shown to induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer. The mechanism involves cell cycle arrest and apoptosis induction, suggesting that this compound may also possess similar anticancer effects due to its structural similarity to other active naphthalene derivatives .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Apoptosis induction |

| 8c | MDA-MB-231 | 1 | Cell cycle arrest |

| This compound | TBD | TBD |

2. Antimicrobial Activity

Naphthalene derivatives have also been noted for their antimicrobial properties. This compound may exhibit antimicrobial activity against various pathogens. Studies on related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Table 2: Antimicrobial Activity of Related Naphthalene Compounds

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 6d | Staphylococcus aureus | 25 | Bactericidal |

| 5a | E. coli | TBD | TBD |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthalene derivatives, providing insights into the potential of this compound:

- Anticancer Studies : A study demonstrated that naphthalene-substituted compounds could significantly reduce tumor growth in vivo models. The compounds were able to induce apoptosis and inhibit cell proliferation in cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

- Antimicrobial Evaluation : Another research highlighted the effectiveness of naphthalene derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents. The study emphasized the need for further investigation into the structure-activity relationship to optimize these compounds for clinical use .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAKWXQNGGIRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540872 | |

| Record name | Ethyl bromo(naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96155-82-7 | |

| Record name | Ethyl 2-bromo-2-(1-naphthyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96155-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromo(naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.